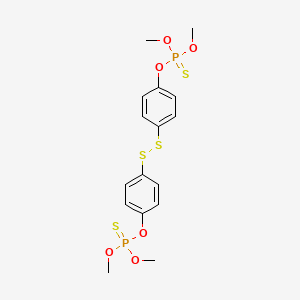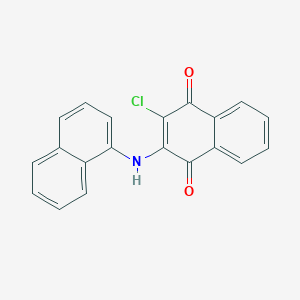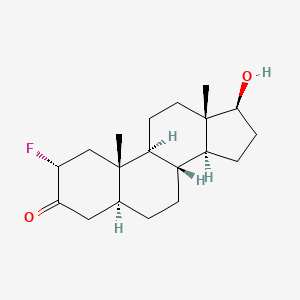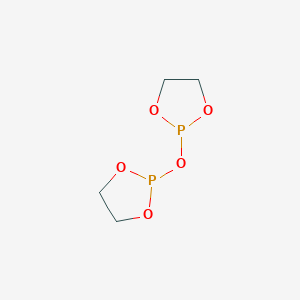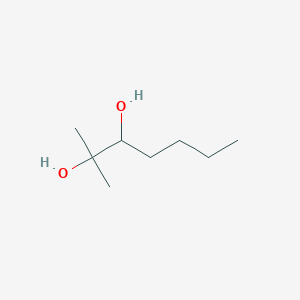![molecular formula C10H16Cl3NO2 B14742583 [(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate CAS No. 5012-52-2](/img/structure/B14742583.png)
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate is a chemical compound known for its diverse applications in various fields. It belongs to the carbamate family and is recognized for its antifungal and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate typically involves the reaction of 5,5,5-trichloropent-2-en-1-ol with N-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in precise ratios. The reaction mixture is then subjected to specific temperature and pressure conditions to optimize yield and purity. The product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide, aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antifungal and antimicrobial agent.
Industry: Utilized in the formulation of paints, coatings, and wood preservatives due to its protective properties
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key enzymes involved in fungal and microbial growth. It targets specific molecular pathways, disrupting the normal metabolic processes of the organisms. This leads to the inhibition of cell wall synthesis and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-2-propynyl butylcarbamate: Known for its antifungal properties and used in similar applications.
N-butylcarbamate derivatives: Various derivatives exhibit similar antimicrobial activities but differ in their specific applications and efficacy.
Uniqueness
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate stands out due to its unique chemical structure, which imparts enhanced stability and efficacy in various applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in research and industrial applications .
Properties
CAS No. |
5012-52-2 |
|---|---|
Molecular Formula |
C10H16Cl3NO2 |
Molecular Weight |
288.6 g/mol |
IUPAC Name |
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate |
InChI |
InChI=1S/C10H16Cl3NO2/c1-2-3-7-14-9(15)16-8-5-4-6-10(11,12)13/h4-5H,2-3,6-8H2,1H3,(H,14,15)/b5-4+ |
InChI Key |
HKZWJLDDNLYRGJ-SNAWJCMRSA-N |
Isomeric SMILES |
CCCCNC(=O)OC/C=C/CC(Cl)(Cl)Cl |
Canonical SMILES |
CCCCNC(=O)OCC=CCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


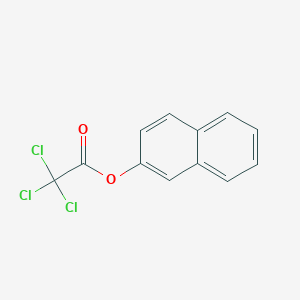
![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)

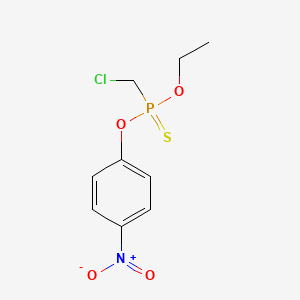
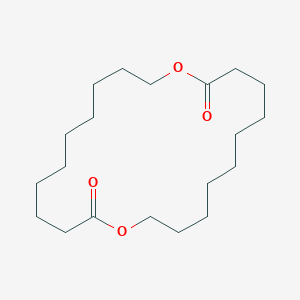

![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
